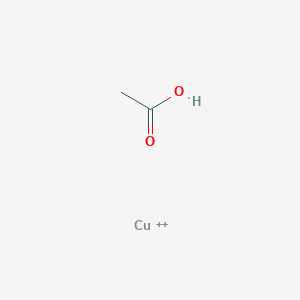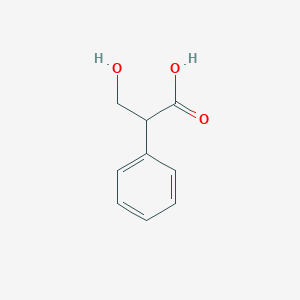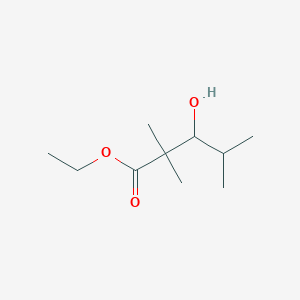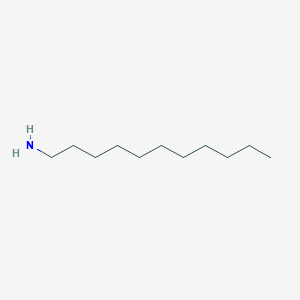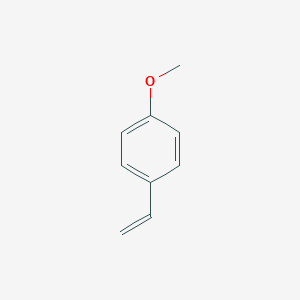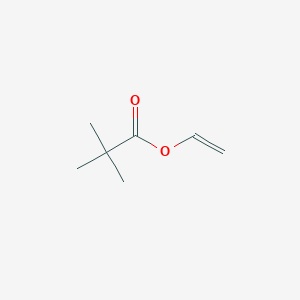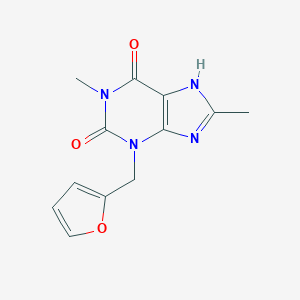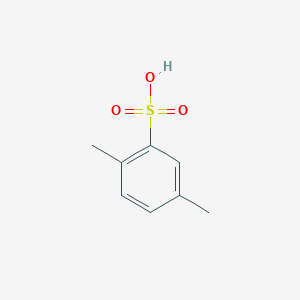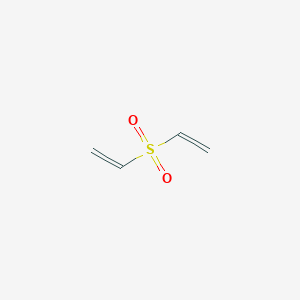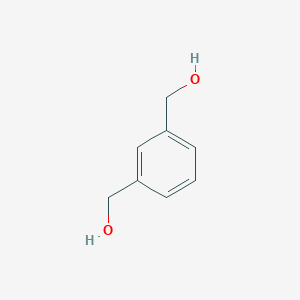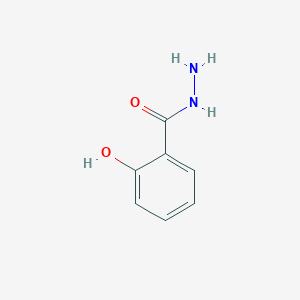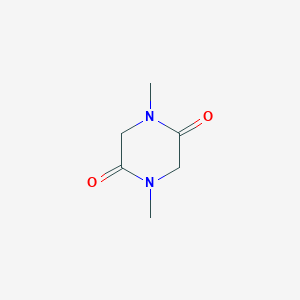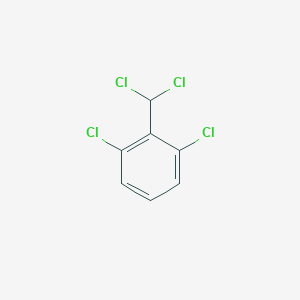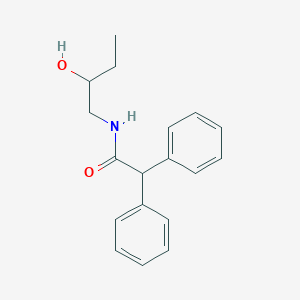
1-(N-Diphenylacetamido)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-Diphenylacetamido)-2-butanol, also known as DPAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPAB is a chiral compound with two enantiomers, R and S, and has a molecular weight of 305.38 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(N-Diphenylacetamido)-2-butanol involves its ability to modulate the activity of various enzymes and signaling pathways in cells. 1-(N-Diphenylacetamido)-2-butanol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 1-(N-Diphenylacetamido)-2-butanol can alter the expression of genes involved in cell survival and proliferation, leading to apoptosis in cancer cells. 1-(N-Diphenylacetamido)-2-butanol has also been shown to activate the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
1-(N-Diphenylacetamido)-2-butanol has been shown to have various biochemical and physiological effects in cells and animals. Studies have shown that 1-(N-Diphenylacetamido)-2-butanol can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases. 1-(N-Diphenylacetamido)-2-butanol has also been shown to modulate the expression of genes involved in cell survival and proliferation, leading to changes in cell behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(N-Diphenylacetamido)-2-butanol in lab experiments is its high purity and yield, which allows for consistent and reproducible results. 1-(N-Diphenylacetamido)-2-butanol is also readily available and relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using 1-(N-Diphenylacetamido)-2-butanol is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of 1-(N-Diphenylacetamido)-2-butanol in vivo.
Direcciones Futuras
There are many potential future directions for 1-(N-Diphenylacetamido)-2-butanol research. One area of interest is the development of 1-(N-Diphenylacetamido)-2-butanol-based therapies for cancer and neurodegenerative diseases. 1-(N-Diphenylacetamido)-2-butanol has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand the mechanism of action of 1-(N-Diphenylacetamido)-2-butanol and its effects on various signaling pathways in cells. Finally, the development of new synthesis methods for 1-(N-Diphenylacetamido)-2-butanol may allow for the production of more potent and selective compounds for scientific research.
Métodos De Síntesis
1-(N-Diphenylacetamido)-2-butanol can be synthesized through a multi-step process involving the reaction of benzophenone with ethylmagnesium bromide, followed by the reaction of the resulting ketone with N,N-dimethylacetamide. The final step involves the reduction of the amide group with sodium borohydride to yield 1-(N-Diphenylacetamido)-2-butanol. The synthesis of 1-(N-Diphenylacetamido)-2-butanol has been optimized to produce high yields and purity, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
1-(N-Diphenylacetamido)-2-butanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 1-(N-Diphenylacetamido)-2-butanol can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. 1-(N-Diphenylacetamido)-2-butanol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
130203-73-5 |
|---|---|
Nombre del producto |
1-(N-Diphenylacetamido)-2-butanol |
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-(2-hydroxybutyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21) |
Clave InChI |
KRWSLCYLYQEVCL-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |
SMILES canónico |
CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Sinónimos |
1-(N-diphenylacetamido)-2-butanol 1-(N-diphenylacetamido)-2-butanol, (S) isomer DPAB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



